Lipophilicity Differentiation
The computed LogP of 2-(2-chloroethyl)-3,4-dihydro-1(2H)-isoquinolinone is 1.28 , positioning it between the unsubstituted parent 3,4-dihydro-1(2H)-isoquinolinone (LogP reported as 0.79 or 1.30 [1] depending on the computational method) and substantially above the predicted LogP of the 2-(2-hydroxyethyl) analog, which introduces a hydrogen-bond donor (–OH) that depresses LogP by an estimated 0.5–0.8 log units based on fragment-based calculations . This intermediate lipophilicity offers a balanced profile for applications requiring both aqueous solubility (estimated from vapor pressure of 0.0±0.8 mmHg at 25°C ) and passive membrane permeation, without the excessive hydrophilicity of the hydroxyethyl congener or the lower molecular complexity of the parent scaffold.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.28 [ChemSrc; CAS 117885-67-3] |
| Comparator Or Baseline | Parent (3,4-dihydro-1(2H)-isoquinolinone, CAS 1196-38-9): LogP = 0.79–1.30 [Hit2Lead; ACME Chem]. 2-(2-Hydroxyethyl) analog (CAS 114985-73-8): predicted LogP ~1.0 (estimated from ChemDraw fragment addition of –OH vs –Cl). |
| Quantified Difference | Target is 0 to +0.49 log units more lipophilic than the parent and approximately +0.3–0.5 log units more lipophilic than the hydroxyethyl analog. |
| Conditions | Computed (XLogP3 or ALogP) rather than experimentally measured shake-flask LogP. |
Why This Matters
For procurement decisions in medicinal chemistry, a LogP of 1.28 predicts superior blood-brain barrier permeability potential relative to more polar analogs, making this the preferred choice for CNS-targeted probe development when moderate lipophilicity is desired.
- [1] ACME Chem. 3,4-Dihydro-2H-isoquinolin-1-one. CAS 1196-38-9. LogP = 1.3013. https://www.acmechem.cn (accessed 2026-05-06). View Source
